Methyl 3-carbazolecarboxylate
Overview
Description
Methyl 3-carbazolecarboxylate is an organic compound belonging to the class of carbazoles. Carbazoles are heterocyclic aromatic compounds containing a nitrogen atom within a tricyclic structure. This compound is specifically characterized by a carbazole core with a methyl ester group attached to the third carbon of the carbazole ring. This compound is known for its diverse applications in scientific research and industry due to its unique chemical properties.
Mechanism of Action
Target of Action
Methyl 3-carbazolecarboxylate (MCDC) is a compound that has been found to have potent toxicity against several cancer cells . The primary target of MCDC is the Macrophage Migration Inhibitory Factor (MIF) . MIF is a protein that plays a crucial role in immune responses, cell cycle regulation, and apoptosis .
Mode of Action
MCDC interacts with MIF through a process known as docking . This interaction results in the binding of MCDC to MIF, which can be validated through biochemical experiments, including mutation analysis and hydrogen-deuterium exchange assays . The binding of MCDC to MIF interferes with the normal function of MIF, leading to changes in the cell cycle of cancer cells .
Biochemical Pathways
The interaction between MCDC and MIF affects several biochemical pathways. One of the key pathways affected is the AKT phosphorylation pathway . This pathway is involved in cell survival and growth, and its activation can lead to the progression of the cell cycle and the proliferation of cancer cells . MCDC’s interaction with MIF leads to interference with this pathway, thereby affecting the growth and survival of cancer cells .
Result of Action
The result of MCDC’s action is the interference with the cell cycle of cancer cells . This interference leads to changes in the growth and survival of these cells, potentially leading to their death . This makes MCDC a potential therapeutic agent for the treatment of cancer.
Biochemical Analysis
Biochemical Properties
It is known that carbazoles, the class of compounds to which Methyl 3-carbazolecarboxylate belongs, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is likely that, like other carbazoles, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-carbazolecarboxylate can be synthesized through various methods. One common synthetic route involves the reaction of carbazole with methyl formate. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize efficiency. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-carbazolecarboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-3-carboxylic acid, while reduction could produce carbazole-3-methanol.
Scientific Research Applications
Methyl 3-carbazolecarboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex carbazole derivatives.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including neurological disorders and cancers.
Comparison with Similar Compounds
Similar Compounds
- Carbazole-3-carboxylic acid
- Carbazole-3-methanol
- 3-formylcarbazole
- 3-formyl-6-methoxycarbazole
Uniqueness
Methyl 3-carbazolecarboxylate is unique due to its specific ester functional group, which imparts distinct chemical properties compared to other carbazole derivatives. This uniqueness makes it valuable for specific applications where the ester group plays a crucial role in the compound’s reactivity and interactions.
Properties
IUPAC Name |
methyl 9H-carbazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-17-14(16)9-6-7-13-11(8-9)10-4-2-3-5-12(10)15-13/h2-8,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXXHWWSVRIDGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701306696 | |
Record name | Methyl carbazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701306696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Methyl 3-carbazolecarboxylate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029744 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
97931-41-4 | |
Record name | Methyl carbazole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97931-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl carbazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701306696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-carbazolecarboxylate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029744 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
175 - 177 °C | |
Record name | Methyl 3-carbazolecarboxylate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029744 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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